molecular formula C14H15N3O B4864281 N-phenyl-N'-[1-(3-pyridinyl)ethyl]urea

N-phenyl-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No.: B4864281
M. Wt: 241.29 g/mol
InChI Key: IILJYEZVSQDMNU-UHFFFAOYSA-N
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Description

N-Phenyl-N'-[1-(3-pyridinyl)ethyl]urea is a substituted urea derivative characterized by a phenyl group attached to one nitrogen atom and a 3-pyridinyl ethyl group on the other. This compound belongs to the broader class of arylureas, which are known for diverse biological activities, including cytokinin-like effects in plants and microtubule inhibition in medicinal chemistry .

Properties

IUPAC Name

1-phenyl-3-(1-pyridin-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11(12-6-5-9-15-10-12)16-14(18)17-13-7-3-2-4-8-13/h2-11H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILJYEZVSQDMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Cytokinin Analogues

Cytokinins are phytohormones used to enhance crop yields and stress resistance. Key analogues include:

Compound Name Structure Molecular Weight (g/mol) Biological Activity Applications References
N,N′-Diphenylurea (DPU) Two phenyl groups 212.24 Cytokinin activity, cell division promotion Agriculture, plant tissue culture
Forchlorfenuron (CPPU) Phenyl + 2-chloro-4-pyridyl 247.68 Enhanced fruit size, delayed senescence Horticulture (e.g., kiwifruit)
Thidiazuron (TDZ) Phenyl + 1,2,3-thiadiazol-5-yl 220.25 Shoot regeneration, stress resistance Plant micropropagation
N-Phenyl-N'-[1-(3-pyridinyl)ethyl]urea Phenyl + 3-pyridinyl ethyl ~241.3 Potential cytokinin activity (inferred) Under investigation

Key Differences :

  • Substituent Effects : The 3-pyridinyl ethyl group in the target compound may enhance solubility in polar solvents compared to DPU’s purely aromatic structure. However, it lacks the chlorine atom present in CPPU, which is critical for high cytokinin potency .
  • Activity : TDZ’s thiadiazole ring confers unique stress resistance properties, while the target compound’s pyridine moiety might favor interactions with nicotinic acetylcholine receptors or microbial targets .

Medicinal Chemistry Analogues

Substituted ureas are also explored as microtubule inhibitors and anticancer agents:

Compound Name Structure Molecular Weight (g/mol) Biological Activity Applications References
N-Phenyl-N'-(2-chloroethyl)urea (CEU) Phenyl + 2-chloroethyl 198.65 Microtubule destabilization Anticancer drug development
Styryl-N-phenyl-N’-(2-chloroethyl)urea Styryl + phenyl + 2-chloroethyl Varies Tubulin polymerization inhibition Preclinical cancer research
This compound Phenyl + 3-pyridinyl ethyl ~241.3 Unknown (structural similarity) Under investigation

Key Differences :

  • Pharmacophore : CEU derivatives feature a chloroethyl group critical for covalent binding to tubulin’s glutamic acid residues, whereas the target compound’s pyridinyl ethyl group may engage in hydrogen bonding or π-π stacking .
  • Selectivity : Styryl-containing analogs show enhanced potency due to planar aromatic systems, absent in the target compound .

Pesticide and Herbicide Analogues

Urea derivatives are widely used as herbicides:

Compound Name Structure Molecular Weight (g/mol) Biological Activity Applications References
Fenuron (N,N-dimethyl-N'-phenylurea) Phenyl + dimethylamino 164.20 Photosystem II inhibition Non-selective herbicide
Isoproturon Phenyl + isopropyl 206.29 Weed control in cereals Agriculture
This compound Phenyl + 3-pyridinyl ethyl ~241.3 Unclear (potential insecticide) Research stage

Key Differences :

  • Mode of Action: Fenuron and isoproturon inhibit photosynthesis, while the target compound’s pyridine group may target insect nervous systems, akin to neonicotinoids .

Research Findings and Data Gaps

  • Cytokinin Activity : The target compound’s efficacy as a cytokinin remains unverified, though structural alignment with EDU (N-[2-(2-oxoimidazolidinyl)ethyl]-N′-phenylurea) suggests possible phytoactivity .
  • Synthetic Challenges : Introducing the 3-pyridinyl ethyl group requires multi-step synthesis compared to simpler arylureas like DPU .
  • Toxicity : Pyridine-containing compounds may exhibit higher mammalian toxicity than purely aromatic ureas, necessitating further safety studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-phenyl-N'-[1-(3-pyridinyl)ethyl]urea

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